molecular formula C19H24N2OS3 B2988488 2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1421490-03-0

2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2988488
CAS No.: 1421490-03-0
M. Wt: 392.59
InChI Key: GZDTXQOVMQYYNX-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is an organic compound of interest due to its complex structure and potential applications. Characterized by its benzylthio group, piperidine ring, and thiazole moiety, this molecule holds promise in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves the following steps:

  • Starting Materials: Thiazole derivatives, piperidine, and benzylthio compounds are the main starting materials.

  • Reaction Steps:

    • Nucleophilic substitution reactions to introduce the benzylthio group.

    • Coupling reactions to attach the thiazol-2-yl group.

    • Final steps often include purification via recrystallization or chromatography.

Industrial Production Methods: Industrial production scales up these laboratory methods with optimizations for yield and purity. Reactors with precise temperature and pressure controls, continuous flow processes, and efficient solvent recovery systems are employed to ensure cost-effective and environmentally-friendly production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, often transforming the thio group into sulfoxides or sulfones.

  • Reduction: Reduction reactions target the ketone or thio groups, potentially yielding alcohols or thiols.

  • Substitution: Nucleophilic or electrophilic substitutions can modify the benzyl or thiazole groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Alkyl halides, thionyl chloride (SOCl₂), under basic or acidic conditions.

Major Products: These reactions yield a variety of products such as sulfoxides, alcohols, or substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Catalysis: This compound serves as a ligand in catalysis, facilitating diverse organic transformations.

  • Material Science: Utilized in the synthesis of polymers with specialized properties.

Biology and Medicine:

  • Drug Development: Investigated for its potential as an antimalarial or antimicrobial agent due to the thiazole ring.

  • Biochemical Research: Used to study enzyme interactions and inhibition mechanisms.

Industry:

  • Agricultural Chemicals: Explored as a precursor for pesticides or herbicides.

  • Dyes and Pigments: Utilized in the synthesis of high-performance dyes.

Mechanism of Action

Unique Characteristics: 2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is unique due to its specific combination of a thiazole ring, piperidine, and benzylthio group, which are rarely found together in a single molecule.

Comparison with Similar Compounds

  • 2-(Benzylthio)-1-(piperidin-1-yl)ethanone: Lacks the thiazole moiety but shares the benzylthio and piperidine structure.

  • 4-methylthiazole derivatives: Other compounds with this moiety are often used in medicinal chemistry for similar purposes.

This compound’s distinct structural features and multifaceted applications make it a valuable subject for ongoing research and industrial use.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS3/c1-15-11-24-19(20-15)25-13-17-7-9-21(10-8-17)18(22)14-23-12-16-5-3-2-4-6-16/h2-6,11,17H,7-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDTXQOVMQYYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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